2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
The compound “2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 941869-40-5 . It has a molecular weight of 277.3 and is a solid in physical form .
Synthesis Analysis
The synthesis of similar compounds involves the oxidation of N - p -methoxyphenyl (PMP)-protected glycine derivatives for the synthesis of α-imino carboxylic acid derivatives . This methodology avoids the utilization of unstable glyoxic acid derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O3S/c1-7-9 (10 (16)17)19-12 (13-7)15-11 (18)14-8-5-3-2-4-6-8/h2-6H,1H3, (H,16,17) (H2,13,14,15,18) .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 277.3 . The InChI code for this compound is 1S/C12H11N3O3S/c1-7-9 (10 (16)17)19-12 (13-7)15-11 (18)14-8-5-3-2-4-6-8/h2-6H,1H3, (H,16,17) (H2,13,14,15,18) .Scientific Research Applications
Synthesis and Derivatives
- Thiazolecarboxylic acid derivatives, including N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, have been synthesized through acylation, methylation, and subsequent conversions into esters, showcasing their versatility in chemical synthesis Dovlatyan et al., 2004.
- A short and versatile chemical route to orthogonally protected 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) has been reported, highlighting their value as design mimics of protein secondary structures Mathieu et al., 2015.
- Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been designed and synthesized, displaying good fungicidal and antivirus activities, offering a new strategy for fungi and virus control Fengyun et al., 2015.
Biological and Pharmacological Applications
- The synthesis of homodrimane sesquiterpenoids bearing a 1,3-benzothiazole unit was achieved from homodrimane carboxylic acids and their acyl chlorides, leading to compounds with significant antimicrobial activity Lungu et al., 2022.
- Amino acid ionic liquids derived from amino acids, including those with thiazole units, were prepared, outlining their potential in various applications due to their unique properties and functional versatility Ohno & Fukumoto, 2007.
Properties
IUPAC Name |
4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-9(10(16)17)19-12(13-7)15-11(18)14-8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)(H2,13,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYIFXWJCXOCGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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